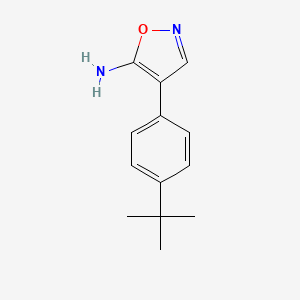

4-(4-(tert-Butyl)phenyl)isoxazol-5-amine

説明

4-(4-(tert-Butyl)phenyl)isoxazol-5-amine is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an oxazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine typically involves the reaction of 4-tert-butylphenylhydrazine with an appropriate oxazole precursor under controlled conditions. One common method involves the use of a microwave-assisted Claisen-Schmidt reaction, which provides a selective and efficient route to the desired product . The reaction conditions often include the use of aldehydes and acetone, with microwave irradiation to accelerate the reaction and improve yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-(4-(tert-Butyl)phenyl)isoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.

科学的研究の応用

Pharmaceutical Development

4-(4-(tert-Butyl)phenyl)isoxazol-5-amine is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its structural features allow it to interact with specific biological targets, making it a valuable compound in drug development.

- Neuropharmacology : Research indicates that compounds similar to this compound exhibit activity at nicotinic acetylcholine receptors, which are implicated in neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease. For instance, derivatives of isoxazole have been explored as potential analgesics due to their ability to modulate pain pathways in the central nervous system .

- Anticancer Agents : The compound has been investigated for its anticancer properties. Studies have shown that certain isoxazole derivatives can inhibit the proliferation of cancer cells by targeting key signaling pathways involved in tumor growth. For example, a series of isoxazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and lung carcinoma .

Biochemical Research

In biochemical studies, this compound serves as a tool for elucidating the mechanisms of action of neurotransmitters and other signaling molecules. Its derivatives have been utilized to explore receptor interactions and the modulation of enzymatic activity.

- Enzyme Inhibition : Isoxazole derivatives have been shown to act as inhibitors for several enzymes linked to inflammatory processes and cancer progression. For instance, compounds designed from this scaffold have been identified as potent inhibitors of FLT3 kinase, a target in acute myeloid leukemia treatment, demonstrating their potential in oncology .

Material Science

The unique chemical properties of this compound extend beyond biological applications into material science.

- Polymer Chemistry : This compound is utilized in developing advanced materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance, making it suitable for applications requiring durability and resilience .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard in various analytical methods.

- Quantification Techniques : Its stability and defined chemical structure make it an ideal candidate for use in methods such as high-performance liquid chromatography (HPLC), aiding researchers in accurately quantifying related compounds within complex mixtures .

Environmental Science

The compound also finds applications in environmental studies, particularly concerning the assessment of pollutants.

- Pollutant Interaction Studies : Research involving isoxazole derivatives has contributed to understanding how these compounds interact with environmental pollutants, helping assess their impact on ecosystems and human health .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; potential anticancer agents |

| Biochemical Research | Tool for studying neurotransmitter mechanisms; enzyme inhibitors |

| Material Science | Used in developing advanced polymers with enhanced properties |

| Analytical Chemistry | Reference standard for quantification methods like HPLC |

| Environmental Science | Studies on pollutant interactions and their ecological impacts |

作用機序

The mechanism of action of 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

Some compounds similar to 4-(4-(tert-Butyl)phenyl)isoxazol-5-amine include:

- 4-tert-Butylphenol

- 4-tert-Butylbenzoyl chloride

- 4-tert-Butylphenylacetylene

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a tert-butyl group and an oxazole ring

生物活性

4-(4-(tert-Butyl)phenyl)isoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tert-butyl group attached to a phenyl ring, linked to an isoxazole moiety. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the compound may modulate the activity of certain proteins involved in cell signaling pathways, which could lead to its antimicrobial and anticancer effects .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The mechanism involves disrupting bacterial cell wall synthesis and function, although the precise pathways are still under investigation.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. Notably, it has shown effectiveness against Huh7 hepatocellular carcinoma cells with an IC50 value indicating significant cytotoxicity. The compound appears to induce cell cycle arrest at the G0/G1 phase, leading to decreased proliferation rates in these cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Table 1 summarizes key findings from SAR studies:

| Position | Substitution | cLogP | IC50 (μM) | Notes |

|---|---|---|---|---|

| C-4 | tert-butyl | 3.45 | 15 | Significant antimicrobial activity |

| C-5 | amine | 2.90 | 10 | Enhanced anticancer properties |

These studies indicate that modifications at specific positions on the isoxazole ring can significantly alter the compound's potency and selectivity against various biological targets .

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various isoxazole derivatives, this compound demonstrated superior activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

- Cancer Cell Line Studies : Research involving SH-SY5Y neuroblastoma cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to apoptosis induction as confirmed by flow cytometry analysis .

- In Vivo Studies : Preliminary animal studies have suggested that the compound may exhibit anti-inflammatory properties, which could further enhance its therapeutic potential in cancer treatment .

特性

IUPAC Name |

4-(4-tert-butylphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-16-12(11)14/h4-8H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNQLQVQPSTWOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(ON=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388110 | |

| Record name | 4-(4-tert-butylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838875-87-9 | |

| Record name | 4-(4-tert-butylphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。